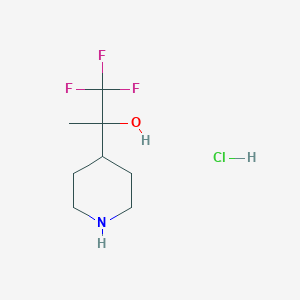
1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a piperidine ring, and a secondary alcohol, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride typically involves multiple steps:
Formation of the Trifluoromethyl Group:
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine moiety.
Alcohol Formation: The secondary alcohol is formed through reduction reactions, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Continuous Flow Chemistry: This method enhances reaction efficiency and safety, particularly for exothermic reactions.
Catalytic Processes: Utilizing catalysts to improve yield and selectivity, such as palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed:
Ketones: From oxidation of the secondary alcohol.
Alcohol Derivatives: From reduction reactions.
Substituted Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with various enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, enzyme inhibition, and receptor binding, depending on its specific application.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-(methylamino)propan-2-OL: Similar structure but with a methylamino group instead of a piperidine ring.
1,1,1-Trifluoro-2-(dimethylamino)propan-2-OL: Features a dimethylamino group, offering different reactivity and applications.
Uniqueness: 1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a secondary alcohol. This combination provides distinct chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1,1,1-trifluoro-2-piperidin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO.ClH/c1-7(13,8(9,10)11)6-2-4-12-5-3-6;/h6,12-13H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOJRTAHVXRUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














